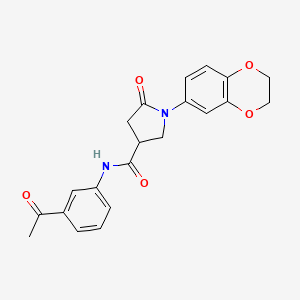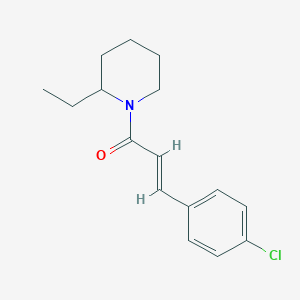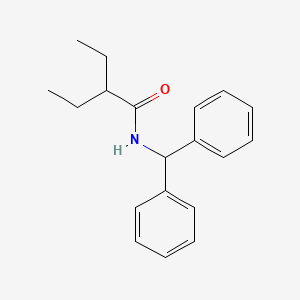![molecular formula C24H26N4O4S B11014518 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11014518.png)
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a tetrahydroisoquinoline core, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves multiple steps, including the formation of the thiadiazole ring and the coupling of the dimethoxyphenyl group. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the dimethoxyphenyl group allows for potential oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The carbonyl group in the tetrahydroisoquinoline core can be reduced to form alcohols or other reduced products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The thiadiazole ring and the tetrahydroisoquinoline core may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
3,4-Dimethoxyphenylpropionic acid: Shares the dimethoxyphenyl group but lacks the thiadiazole and tetrahydroisoquinoline components.
(2Z)-3-(3,4-dimethoxyphenyl)-2-(hydroxyimino)-N,3-dimethylbutanamide: Contains the dimethoxyphenyl group and a similar core structure but differs in the functional groups attached.
These comparisons highlight the uniqueness of the compound and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C24H26N4O4S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N4O4S/c1-13(2)22-26-27-24(33-22)25-21(29)19-15-8-6-7-9-16(15)23(30)28(3)20(19)14-10-11-17(31-4)18(12-14)32-5/h6-13,19-20H,1-5H3,(H,25,27,29) |
InChI Key |
AOVSZTMCTTVZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11014444.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11014458.png)

methanone](/img/structure/B11014478.png)

![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014498.png)
![N-(1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11014501.png)
![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11014506.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B11014511.png)
![(2S)-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11014521.png)

